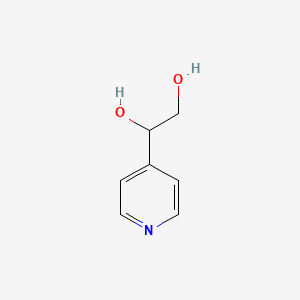
1-Boc-2-(hydroxymethyl)pyrrole
Übersicht
Beschreibung
1-Boc-2-(hydroxymethyl)pyrrole is an organic compound with the molecular formula C10H15NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxymethyl group at the second position of the pyrrole ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
1-Boc-2-(hydroxymethyl)pyrrole can be synthesized through various synthetic routes. One common method involves the protection of pyrrole with a Boc group, followed by the introduction of a hydroxymethyl group at the second position. The reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for the protection step and formaldehyde or paraformaldehyde for the hydroxymethylation step. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the reactions .
Analyse Chemischer Reaktionen
1-Boc-2-(hydroxymethyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form derivatives with different functional groups. For example, the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Wissenschaftliche Forschungsanwendungen
1-Boc-2-(hydroxymethyl)pyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly in the field of oncology and neurology.
Wirkmechanismus
The mechanism of action of 1-Boc-2-(hydroxymethyl)pyrrole depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the Boc protecting group enhances the stability of the compound, allowing it to participate in reactions without undergoing unwanted side reactions. The hydroxymethyl group provides a site for further functionalization, enabling the synthesis of a wide range of derivatives .
Vergleich Mit ähnlichen Verbindungen
1-Boc-2-(hydroxymethyl)pyrrole can be compared with other similar compounds, such as:
1-Boc-pyrrole: Lacks the hydroxymethyl group, making it less versatile for further functionalization.
2-(hydroxymethyl)pyrrole: Lacks the Boc protecting group, making it less stable under certain reaction conditions.
1-Boc-2-(formyl)pyrrole: Contains a formyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-(hydroxymethyl)pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-6,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPMKNCYQGVPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)

![Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246088.png)

![[2-(2-Chloroethoxy)ethyl]trimethylsilane](/img/structure/B3246107.png)







![5-Methylthieno[3,2-b]pyridine](/img/structure/B3246174.png)
